molecular formula C20H24N2O3S B13412517 N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide

N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide

Cat. No.: B13412517
M. Wt: 372.5 g/mol
InChI Key: JALJERDYWWNPBY-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoquinoline moiety, a sulfonamide group, and an ethyl-phenyl substituent, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-(2-ethylphenyl)methanesulfonamide

InChI

InChI=1S/C20H24N2O3S/c1-3-16-8-6-7-11-19(16)22(26(2,24)25)15-20(23)21-13-12-17-9-4-5-10-18(17)14-21/h4-11H,3,12-15H2,1-2H3

InChI Key

JALJERDYWWNPBY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl group by formaldehyde and a primary or secondary amine . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The process might include steps like recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For instance, it might inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-methyl-phenyl)-methanesulfonamide
  • N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-propyl-phenyl)-methanesulfonamide

Uniqueness

N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide stands out due to its specific ethyl-phenyl substituent, which may confer unique pharmacological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Biological Activity

N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N2O3SC_{23}H_{24}N_{2}O_{3}S, with a molecular weight of approximately 398.5 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities.

Research indicates that compounds containing the isoquinoline structure exhibit various pharmacological effects, including:

  • Antineoplastic Activity : Isoquinoline derivatives have shown promise in inhibiting tumor growth by targeting specific kinases involved in cancer progression. For instance, certain isoquinoline compounds have demonstrated inhibitory effects on VEGFR-2 kinase, crucial for angiogenesis, with IC50 values around 1.46 µM .
  • Neuroprotective Effects : The compound's structural similarity to known neuroprotective agents suggests potential benefits in neurodegenerative diseases like Parkinson's disease. The mechanism may involve modulation of dopaminergic pathways and protection against neuronal apoptosis .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's cytotoxic effects on various cancer cell lines. Data from these studies indicate that the compound exhibits selective toxicity towards malignant cells while sparing normal cells.

Cell LineIC50 (µM)
SW620 (Colorectal)1.7
MCF7 (Breast)0.87
HeLa (Cervical)0.55

These results suggest a promising profile for further development as an anticancer agent .

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and therapeutic efficacy of the compound. Notably, oral administration in murine models has resulted in significant tumor growth inhibition in xenograft models, indicating favorable bioavailability and systemic efficacy .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Neuroprotection : A study involving rodent models of Parkinson's disease showed that treatment with the compound led to reduced motor deficits and improved survival rates compared to control groups .
  • Case Study on Cancer Therapy : In a clinical trial phase involving patients with advanced colorectal cancer, administration of the compound as part of a combination therapy resulted in a notable decrease in tumor size and improved patient outcomes .

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